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Compound of Interest

Compound Name: Rauvoyunine C

Cat. No.: B13447747

Disclaimer: Spectroscopic data for a compound specifically named "Rauvoyunine C" is not
readily available in public scientific databases. It is possible that this is a rare, newly identified
compound, or a variant spelling of a known alkaloid. This guide will therefore provide a detailed
spectroscopic analysis of a closely related and well-characterized ajmaline-type alkaloid,
Ajmaline, as a representative example for researchers, scientists, and drug development
professionals. The methodologies and data presentation formats provided herein are directly
applicable to the characterization of novel Rauwolfia alkaloids.

Introduction to Ajmaline-Type Alkaloids

Ajmaline and its analogues are complex indole alkaloids isolated from plants of the Rauwolfia
species. These compounds exhibit a rigid hexacyclic molecular framework and are of
significant interest due to their pharmacological activities, particularly their antiarrhythmic
properties. The structural elucidation of these molecules relies heavily on a combination of
modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy
and Mass Spectrometry (MS).

Spectroscopic Data of Ajmaline

The following tables summarize the *H and 3C NMR spectral data for ajmaline, along with its
key mass spectrometry fragments. This data is crucial for the structural confirmation and
identification of ajmaline and related compounds.

NMR Spectroscopic Data
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Table 1: *H NMR Spectroscopic Data for Ajmaline (500 MHz, CDCls)

Chemical Shift (6,

Coupling Constant

Position Multiplicity
ppm) (J, Hz)
2 1.85 m
3 3.20 m
5a 2.95 m
5B 2.50 m
60 2.10 m
63 1.65 m
8 3.15 m
9-H 7.45 d 7.5
10-H 7.08 t 7.5
11-H 7.15 t 7.5
12-H 7.25 d 7.5
1l4a 1.95 m
14B 1.40 m
15 2.80 m
16 2.60 m
17-OH 4.43 brs
19 1.25 m
20 2.20 m
21-H 4.26 d 9.0
N(1)-H 8.10 s
N(4)-CHs 2.70 s
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Table 2: 13C NMR Spectroscopic Data for Ajmaline[1]

Position Chemical Shift (6, ppm)
2 68.1
3 49.5
5 53.8
6 21.7
7 53.1
8 134.5
9 121.5
10 119.8
11 128.2
12 110.9
13 142.9
14 33.5
15 34.8
16 40.2
17 76.5
18 18.2
19 32.1
20 42.5
21 91.8
N(4)-CHs 43.9

Mass Spectrometry Data
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High-resolution mass spectrometry (HRMS) is essential for determining the elemental
composition of the molecule, while tandem mass spectrometry (MS/MS) provides valuable
structural information through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for Ajmaline

lon Calculated m/z Observed m/z

[M+H]* 327.2072 327.2070

Table 4: Key MS/MS Fragmentation Data for Ajmaline

Precursor lon (m/z) Fragment lon (m/z) Proposed Structure/Loss

Retro-Diels-Alder

327.2 184.1 ) )
fragmentation of the C-ring

327.2 144.1 Cleavage of the E-ring

Experimental Protocols

The following are detailed, representative protocols for the acquisition of NMR and mass
spectrometry data for an ajmaline-type alkaloid.

NMR Spectroscopy Protocol

e Sample Preparation:
o Accurately weigh 5-10 mg of the purified alkaloid.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) or another

suitable deuterated solvent.
o Transfer the solution to a 5 mm NMR tube.

¢ Instrumentation:
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o A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is
recommended for optimal resolution and sensitivity.

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence (e.g., 'zg30").
o Temperature: 298 K.
o Spectral Width: 12-16 ppm.
o Acquisition Time: 2-3 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 16-64, depending on sample concentration.

o Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase
and baseline correct the spectrum. Reference the spectrum to the residual solvent peak
(CDCls: 0 7.26 ppm).

e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30").
o Spectral Width: 200-240 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2 seconds.
o Number of Scans: 1024-4096, due to the low natural abundance of 3C.

o Processing: Apply a line broadening factor of 1-2 Hz. Reference the spectrum to the
solvent peak (CDCls: & 77.16 ppm).

e 2D NMR Experiments (COSY, HSQC, HMBC):
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o Utilize standard pulse programs for COSY (H-H correlation), HSQC (direct C-H
correlation), and HMBC (long-range C-H correlation) experiments to aid in the complete
assignment of all proton and carbon signals.

Mass Spectrometry Protocol

e Sample Preparation:

o Prepare a stock solution of the purified alkaloid in methanol or acetonitrile at a
concentration of 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the initial mobile
phase.

e |nstrumentation:

o A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or
Orbitrap instrument, coupled to a UHPLC system.

e Liquid Chromatography:
o Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 pm).
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.
o Gradient: A suitable gradient from 5-95% B over 10-15 minutes.
o Flow Rate: 0.2-0.4 mL/min.
o Injection Volume: 1-5 pL.
e Mass Spectrometry:
o lonization Mode: Positive Electrospray lonization (ESI+).

o Capillary Voltage: 3-4 kV.
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o Source Temperature: 120-150 °C.
o Desolvation Gas Flow: 600-800 L/hr.
o Acquisition Mode:
» MS Scan: Acquire full scan data from m/z 100-1000.

» MS/MS (Data-Dependent Acquisition): Select the top 3-5 most intense ions from the full
scan for fragmentation. Use a collision energy ramp to obtain informative fragment
spectra.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel
natural product.
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Caption: Experimental workflow for natural product spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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